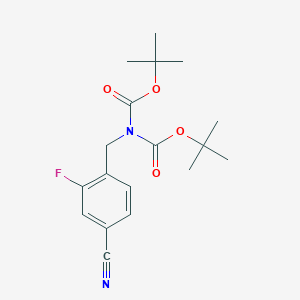
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a pyridazin-yloxy group, and a piperidin-1-yl ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Formation of the Pyridazin-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate halogenated compound under basic conditions to form the pyridazin-yloxy intermediate.
Coupling Reaction: The final step involves the coupling of the methoxyphenoxy intermediate with the pyridazin-yloxy intermediate in the presence of a suitable catalyst and under controlled reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone backbone.
2-(4-Methoxyphenoxy)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Similar structure but with a butanone backbone.
The uniqueness of this compound lies in its specific molecular configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-6-8-15(9-7-14)24-13-18(22)21-11-3-4-16(12-21)25-17-5-2-10-19-20-17/h2,5-10,16H,3-4,11-13H2,1H3 |
InChI Key |
ITSASMMJPJBAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


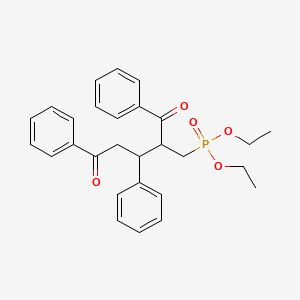

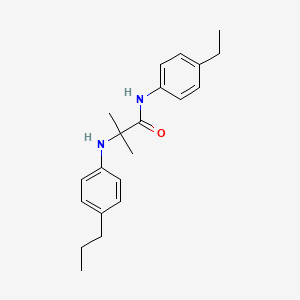
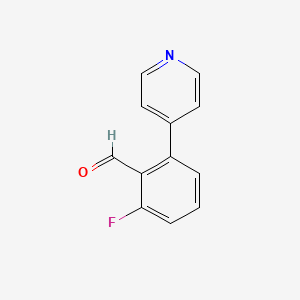
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
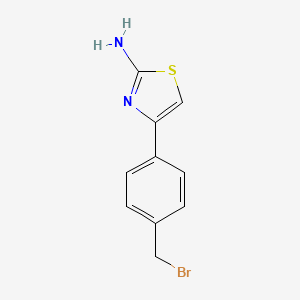
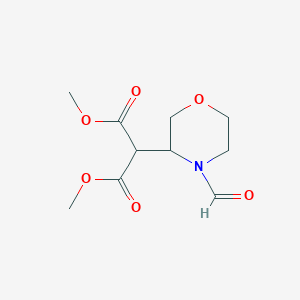
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)

